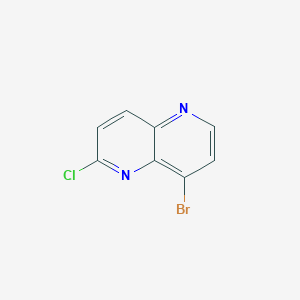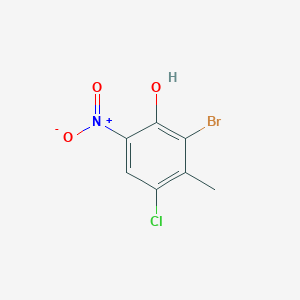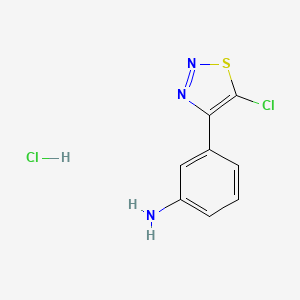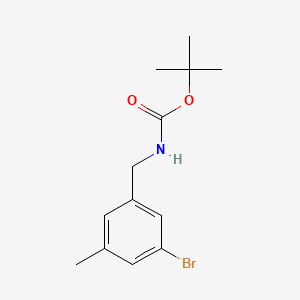![molecular formula C6H10ClNO B1446386 3-Azabicyclo[3.1.1]heptan-6-one CAS No. 1420793-66-3](/img/structure/B1446386.png)
3-Azabicyclo[3.1.1]heptan-6-one
Descripción general
Descripción
“3-Azabicyclo[3.1.1]heptan-6-one” is a chemical compound . It’s a derivative of the azabicycloheptane class . The exact properties and applications of this specific compound are not widely documented in the available literature.
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . Another efficient two-step multigram synthesis of a similar compound, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been described .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Building Blocks for Drug Development
3-Azabicyclo[3.1.1]heptan-6-one serves as a versatile building block in medicinal chemistry. It’s used to synthesize novel conformationally restricted piperidine derivatives, which are crucial in the development of new pharmaceuticals . These derivatives can lead to drugs with improved specificity and efficacy.
Synthesis of Nucleoside Analogues
This compound is instrumental in the synthesis of nucleoside analogues, which are key components in antiviral and anticancer drugs. Its unique structure allows for the creation of cyclopentyl carbocyclic nucleosides, contributing to the advancement of therapeutic agents.
Photochemical Synthesis
The photochemical synthesis capabilities of 3-Azabicyclo[3.1.1]heptan-6-one enable the production of complex organic compounds. This method is significant for generating advanced building blocks for pharmaceutical research, highlighting the compound’s adaptability in drug discovery.
Gamma-Aminobutyric Acid (GABA) Analogues
As a precursor for GABA analogues, 3-Azabicyclo[3.1.1]heptan-6-one is significant in neuroscience and pharmacology. These analogues are potential candidates for treating neurological disorders, showcasing the compound’s impact on brain health.
Asymmetric Synthesis of Biologically Active Compounds
The compound’s role in the asymmetric synthesis of biologically active molecules is noteworthy. It’s used to create chiral drugs that can offer improved therapeutic benefits and reduced side effects, emphasizing its importance in the pharmaceutical industry.
Agricultural Chemicals
In the agricultural sector, 3-Azabicyclo[3.1.1]heptan-6-one is utilized to develop chemicals that protect crops and enhance yield. Its application in creating pesticides and herbicides demonstrates its value beyond medicinal applications.
Specialty Chemicals Synthesis
The synthesis of specialty chemicals, including materials for advanced technologies and research applications, often relies on 3-Azabicyclo[3.1.1]heptan-6-one as a starting material. Its role in this field underlines the compound’s broad utility in various industrial processes.
Therapeutic Effects and Biochemical Research
Research into the therapeutic effects of 3-Azabicyclo[3.1.1]heptan-6-one has revealed its potential in contributing to various biochemical and physiological processes. This research is pivotal for understanding the compound’s role in human health and disease treatment.
Safety and Hazards
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-1-5(6)3-7-2-4/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUZDIUQQCLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one a promising building block for medicinal chemistry?
A1: The research highlights two key features of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one that make it attractive for drug development []:
- Efficient Synthesis: The compound can be synthesized in just two steps with high yields, making it readily accessible for further modification [].
- Conformationally Restricted Structure: The bicyclic structure of the compound can lead to derivatives with well-defined shapes, potentially enhancing target selectivity and improving pharmacological properties [].
Q2: What is the significance of being able to selectively derivatize the cyclobutane ring in 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one?
A2: The ability to selectively derivatize the cyclobutane ring allows chemists to introduce various functional groups at specific positions []. This control over structure is crucial for exploring structure-activity relationships (SAR). By systematically modifying the molecule and evaluating the resulting changes in biological activity, researchers can optimize the compound for desired properties, such as potency and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)
![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)




![2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid](/img/structure/B1446321.png)
![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

